AG-7404
CAS No.: 343565-99-1
Cat. No.: VC0517499
Molecular Formula: C26H29N5O7
Molecular Weight: 523.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 343565-99-1 |
|---|---|
| Molecular Formula | C26H29N5O7 |
| Molecular Weight | 523.5 g/mol |
| IUPAC Name | ethyl (E,4S)-4-[[(2S)-2-[3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-2-oxopyridin-1-yl]pent-4-ynoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate |
| Standard InChI | InChI=1S/C26H29N5O7/c1-4-7-21(31-13-6-8-19(26(31)36)29-24(34)20-14-16(3)38-30-20)25(35)28-18(9-10-22(32)37-5-2)15-17-11-12-27-23(17)33/h1,6,8-10,13-14,17-18,21H,5,7,11-12,15H2,2-3H3,(H,27,33)(H,28,35)(H,29,34)/b10-9+/t17-,18+,21-/m0/s1 |
| Standard InChI Key | QCUZOJBYWQPLIN-BNMFZAHFSA-N |
| Isomeric SMILES | CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)[C@H](CC#C)N2C=CC=C(C2=O)NC(=O)C3=NOC(=C3)C |
| SMILES | CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC#C)N2C=CC=C(C2=O)NC(=O)C3=NOC(=C3)C |
| Canonical SMILES | CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC#C)N2C=CC=C(C2=O)NC(=O)C3=NOC(=C3)C |
| Appearance | Solid powder |
Introduction
Chemical and Structural Properties of AG-7404
AG-7404, also known by its synonyms V-7404 and PC-20017, is a small-molecule compound with the chemical formula C₂₆H₂₉N₅O₇ and a molecular weight of 523.55 g/mol . Its canonical SMILES representation (O=C(OCC)/C=C/C@@HC[C@H]3C(NCC3)=O) reflects a complex structure featuring an α,β-unsaturated ester moiety critical for irreversible protease inhibition . The compound exists as a solid at room temperature and is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM, making it suitable for in vitro assays .
Stability and Formulation Considerations
Storage conditions significantly impact AG-7404's stability:
For in vivo applications, formulation studies recommend dissolving AG-7404 in DMSO followed by sequential addition of PEG300 and Tween 80 to enhance solubility in aqueous media . Pharmacokinetic simulations suggest a dose-dependent absorption profile, with 1 mg/mL stock solutions enabling flexible dosing regimens in animal models .
Mechanism of Action: Targeting Viral 3C Protease
AG-7404 exerts its antiviral effects through covalent modification of the picornaviral 3C protease (3Cpro), a cysteine-dependent enzyme essential for processing viral polyproteins into functional components . Structural analyses reveal that AG-7404's α,β-unsaturated ester group forms a Michael adduct with the catalytic cysteine residue (Cys147 in poliovirus 3Cpro), inducing irreversible enzyme inactivation . This mechanism differs from competitive inhibitors by preventing viral escape through point mutations.
Structural Basis of Inhibition
Crystallographic studies of AG-7404 bound to SARS-CoV-2 main protease (Mpro) demonstrate conserved interactions despite only 48% sequence homology with picornaviral 3Cpro . Key binding features include:
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S1 pocket: Hydrogen bonding with His163
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S4 subsite: Hydrophobic interactions with Leu167
This cross-reactivity suggests AG-7404 may have broader antiviral applications beyond enteroviruses, though its potency against coronaviruses (EC₅₀ = 5.99 μM for SARS-CoV-2) remains inferior to dedicated Mpro inhibitors .
Preclinical Antiviral Activity
AG-7404 demonstrates broad-spectrum activity against enteroviruses, with notable efficacy highlights:
Synergistic Combinations
AG-7404 enhances the potency of capsid inhibitors through dual targeting of viral replication:
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With pocapavir (V-073): Reduces EC₅₀ by 12-fold in poliovirus assays
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With BTA798: Achieves 98% viral load reduction in coxsackievirus B3 models
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Triple therapy (pleconaril + AG-7404 + mindeudesivir): Suppresses enterovirus replication in pancreatic β-cells and heart organoids without altering glucose metabolism
Pharmacokinetics and Clinical Development
A phase 1 randomized, placebo-controlled trial (N=76) established AG-7404's safety and pharmacokinetic profile :
Single Ascending Dose (SAD) Study
| Dose (mg) | Cₘₐₓ (μg/mL) | T₁/₂ (h) | AUC₀–∞ (μg·h/mL) |
|---|---|---|---|
| 200 | 1.2 ± 0.3 | 7.8 ± 2.1 | 9.5 ± 2.4 |
| 2000 | 18.6 ± 4.7 | 8.9 ± 3.2 | 142.3 ± 35.1 |
Multiple Ascending Dose (MAD) Study
Twice-daily 2,000 mg dosing for 7 days showed:
No QT interval prolongation or clinically significant laboratory abnormalities were observed, supporting progression to phase 2 trials for enterovirus D68-associated acute flaccid myelitis .
Recent Advances and Future Directions
SARS-CoV-2 Main Protease Inhibition
Despite being optimized for picornaviruses, AG-7404 inhibits SARS-CoV-2 Mpro with an IC₅₀ of 2.1 μM through a distinct binding mode compared to rupintrivir . Structural modifications to improve S4 subsite occupancy could enhance anti-coronavirus activity.
Organoid-Based Therapeutic Validation
A 2025 study demonstrated AG-7404's utility in complex human models:
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